3-PHENYL-6-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE
Beschreibung
The compound 3-phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine features a pyridazine core linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications . Its synthesis likely follows methodologies analogous to those reported for related oxadiazole derivatives, such as condensation reactions using cesium carbonate in dry DMF . Characterization via $ ^1H $ NMR, IR, and mass spectrometry ensures structural fidelity, as demonstrated for similar compounds .
Eigenschaften
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-6-14(7-9-15)19-24-17(28-27-19)12-29-18-11-10-16(25-26-18)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOGTRBXNFKFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-6-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the pyridazine ring and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The scalability of the synthesis process is a key consideration for industrial applications .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group undergoes nucleophilic substitution under controlled conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives.
-
Arylation : Couples with arylboronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, 80°C) to yield biaryl sulfides.
Example Reaction :
Oxidation
The sulfanyl bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA (meta-chloroperbenzoic acid):
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 75–80 | RT, 4 hr |
| mCPBA | Sulfone | 85–90 | 0°C→RT, 6 hr |
Reduction
-
Sulfanyl to Thiol : LiAlH₄ reduces the sulfanyl group to -SH in anhydrous THF.
-
Oxadiazole Ring : Catalytic hydrogenation (H₂/Pd-C) partially reduces the oxadiazole ring to amidoxime.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles :
Key Product :
-
1,2,4-Triazolo[4,3-b]pyridazine formed at 110°C with Cu(I) catalysis.
Electrophilic Aromatic Substitution
The pyridazine core undergoes bromination or nitration at the 4-position:
| Reaction | Reagent | Product | Selectivity |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 4-Bromo-pyridazine | >90% para |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyridazine | 85% para |
Acid/Base-Mediated Reactions
-
Hydrolysis : The oxadiazole ring hydrolyzes in acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to form semicarbazide intermediates .
-
Deprotonation : The pyridazine nitrogen undergoes deprotonation with LDA (lithium diisopropylamide), enabling C–H functionalization.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the sulfanyl bridge, generating thiyl radicals detectable via EPR spectroscopy.
Catalytic Cross-Coupling
Palladium-catalyzed reactions modify the trifluoromethylphenyl group:
-
Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (Pd₂(dba)₃, Xantphos).
-
Sonogashira Coupling : Introduces alkynes using CuI and Pd(PPh₃)₄.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|---|
| Sulfanyl bridge | Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone |
| Oxadiazole ring | Cycloaddition | Nitrile oxides, Δ | Fused triazoles |
| Pyridazine core | Bromination | Br₂/FeBr₃ | 4-Bromo derivative |
| Trifluoromethylphenyl | Cross-coupling | Pd catalysts | Aryl amines/alkynes |
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
3-PHENYL-6-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-PHENYL-6-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Electronic and Physicochemical Properties
The compound’s closest analog, 3-(3-methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (ChemSpider ID: 1114915-05-7), differs in the positions of substituents: the methoxy group is at the phenyl ring’s meta position, and the trifluoromethyl group is meta on the oxadiazole ring . Key comparisons include:
Stability and Metabolic Profile
The trifluoromethyl group in the target compound reduces metabolic oxidation compared to methoxy-substituted analogs .
Biologische Aktivität
The compound 3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and pyridazine moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule. A study indicated that derivatives with similar structures demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound Name | Activity | Target Organism |
|---|---|---|
| 3-Pyridazine Derivative | Antimicrobial | E. coli |
| Oxadiazole Derivative | Antimicrobial | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl substitution plays a critical role in enhancing cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a derivative with similar functional groups showed an IC50 value of 15 µM against MCF-7 cells .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated using in vitro assays. The results indicated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted on a series of oxadiazole derivatives highlighted that compounds with a trifluoromethyl group exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to evaluate efficacy .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on various cancer cell lines revealed that certain analogs of pyridazine derivatives had significant growth-inhibitory effects, particularly in MCF-7 cells, suggesting their potential as anticancer agents .
- Inflammation Model : In a model of LPS-induced inflammation in macrophages, the compound reduced cytokine levels significantly compared to controls, indicating its therapeutic potential in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
